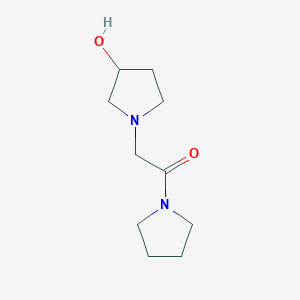

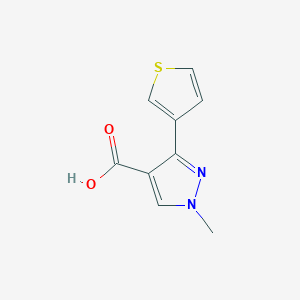

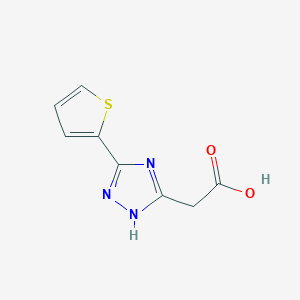

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone

説明

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .科学的研究の応用

Antimicrobial Activity

Benzofuran derivatives have been found to exhibit antimicrobial activity . In a study, two synthesized compounds were tested against eight different microorganisms and found to be active against some of the species .

Antifungal Activity

Synthetic benzofuran derivatives have received considerable attention due to their antifungal N‑myristoyl transferase inhibitor activity . This suggests that they could be used in the treatment of fungal infections.

Inhibitors of P450 Aromatase

Benzofuran derivatives have been found to act as potent non-steroidal reversible inhibitors of P450 aromatase . This enzyme plays a crucial role in the biosynthesis of estrogens, and its inhibition is a targeted therapy for estrogen-dependent breast cancer.

Anticancer Activity

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . For instance, certain benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .

Inhibition of Tyrosine Kinase (TK) Signaling Pathway

Cancer often has an overactive receptor tyrosine kinase (TK) signaling pathway. Inhibiting these receptors is one of the potential cancer treatments . Benzofuran derivatives could potentially be used to inhibit the TK signaling pathway.

Biological Activity of Cyclobutane, Thiazole, and Benzofuran Groups

The physiological action of the two groups with the well-known biological activity of the compounds containing cyclobutane, thiazole, and benzofuran groups is combined . This approach seems to be useful as it may combine the physiological action of the two groups with the well-known biological activity of the compounds containing cyclobutane, thiazole, and benzofuran groups .

Potential Applications for Photochemical Energy Storage

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA , and may have potential applications for photochemical energy storage .

Medicinal Chemistry

Benzofuran neolignans and nor-neolignans, which are contained in most plants, have attracted much attention in medicinal chemistry for their wide range of various biological activities, including insecticidal, fungicidal, antimicrobial, and antioxidant properties .

作用機序

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells . This suggests that Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities of benzofuran compounds, it is likely that the compound’s action results in the inhibition of cell growth, potentially through the induction of cell cycle arrest or apoptosis .

Action Environment

Factors such as temperature, ph, and light exposure can often influence the stability and activity of chemical compounds .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have potential applications as drugs .

特性

IUPAC Name |

1-benzofuran-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRCXPDJQYULRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-2-yl(3-hydroxypyrrolidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)

![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)